4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Overview
Description
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H14BrNO It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a methyl group and a 2-oxo-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 2-bromo-2-phenylacetophenone. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or acetate
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium chloride or sodium acetate in polar solvents are used for substitution reactions
Major Products Formed
Oxidation: N-oxides of the pyridinium ring.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts
Scientific Research Applications
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 4-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
Uniqueness
4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.BrH/c1-12-7-9-15(10-8-12)11-14(16)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEUVYMCPGZOPM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448552 | |
Record name | 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-28-4 | |
Record name | NSC27029 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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